molecular formula C14H12BrClO B7999086 4-Bromo-4'-chloro-2'-methylbenzhydrol

4-Bromo-4'-chloro-2'-methylbenzhydrol

Cat. No.: B7999086
M. Wt: 311.60 g/mol
InChI Key: NGJINZFKROVBQJ-UHFFFAOYSA-N
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Description

4-Bromo-4’-chloro-2’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzhydrol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-chloro-2’-methylbenzhydrol typically involves the reaction of 4-Bromo-4’-chloro-2’-methylbenzophenone with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired benzhydrol derivative.

Industrial Production Methods

Industrial production methods for 4-Bromo-4’-chloro-2’-methylbenzhydrol may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The choice of solvent, temperature, and reaction time are critical parameters that are adjusted to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-2’-methylbenzhydrol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 4-Bromo-4’-chloro-2’-methylbenzophenone.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 4-Bromo-4’-chloro-2’-methylbenzophenone.

    Reduction: More reduced benzhydrol derivatives.

    Substitution: Substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-4’-chloro-2’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-2’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-chloro-2’-methylbenzophenone: The oxidized form of 4-Bromo-4’-chloro-2’-methylbenzhydrol.

    4-Bromo-4’-chloro-2’-methylbenzene: A simpler aromatic compound with similar substituents.

    4-Bromo-4’-chloro-2’-methylbenzoic acid: An acid derivative with similar substituents.

Uniqueness

4-Bromo-4’-chloro-2’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl groups on the benzhydrol framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.

Properties

IUPAC Name

(4-bromophenyl)-(4-chloro-2-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJINZFKROVBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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